molecular formula C16H17N3O2S B5739250 N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B5739250
M. Wt: 315.4 g/mol
InChI Key: KMRQTKCSEXESBS-UHFFFAOYSA-N
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Description

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound features a benzimidazole core substituted with dimethyl groups and a sulfonamide moiety, which can contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-4-7-14(8-5-11)22(20,21)18-13-6-9-16-15(10-13)17-12(2)19(16)3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQTKCSEXESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322400
Record name N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37739-79-0
Record name N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of dimethyl and sulfonamide groups may result in unique interactions with biological targets, making it a valuable compound for further research and development .

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